

Melting Point Reference Guide: 2-Hydroxy-5-phenylisonicotinic Acid

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Compound of Interest

Compound Name: 2-Hydroxy-5-phenylisonicotinic acid

CAS No.: 1214369-68-2

Cat. No.: B6340730

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Technical Analysis & Comparative Characterization Executive Summary: The Characterization Challenge

2-Hydroxy-5-phenylisonicotinic acid is a critical scaffold often utilized in the synthesis of HIF prolyl hydroxylase inhibitors and other heterocyclic pharmacophores.^[1] Unlike commoditized reagents (e.g., Benzoic Acid), this compound lacks a globally harmonized pharmacopeial melting point standard due to its status as a specialized research intermediate.^[1]

Critical Insight: This compound exhibits prototropic tautomerism, existing in equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms.^[1] This duality significantly influences solid-state properties, often resulting in high melting points with decomposition.^[1]

Core Directive: Researchers must treat the melting point not as a single static number, but as a purity-dependent thermal event. This guide establishes the protocol for defining an Internal Reference Standard (IRS).

Technical Specifications & Predicted Range

Property	Specification	Notes
IUPAC Name	2-oxo-5-phenyl-1H-pyridine-4-carboxylic acid	Tautomer preference in solid state
CAS Number	1214369-68-2	Verified Identifier
Molecular Weight	215.21 g/mol	
Appearance	Off-white to pale yellow solid	Color indicates oxidation/impurities
Predicted MP Range	255°C – 275°C (Decomposition)	Based on SAR with 2-Hydroxynicotinic acid
Solubility	DMSO, dilute NaOH	Poor in water/neutral pH

Comparative Analysis: Benchmarking Against Analogues

To validate your thermal data, you must run a parallel control using a structurally similar, well-characterized standard.^[1] We select 2-Hydroxynicotinic Acid as the "System Suitability Standard" due to its structural homology (pyridone core + carboxylic acid).^[1]

Table 1: Structural Analogue Comparison

Feature	Target: 2-Hydroxy-5-phenylisonicotinic Acid	Control: 2-Hydroxynicotinic Acid
Structure	5-Phenyl substituted	Unsubstituted parent core
CAS	1214369-68-2	609-71-2
Melting Point	Experimental (Est. >250°C)	258–261°C (Lit. ^{[1][2]} Ref [1])
Thermal Behavior	Likely decomposition (browning)	Sharp melt, stable
Key Variable	Phenyl group adds MW & -stacking	Baseline H-bonding network

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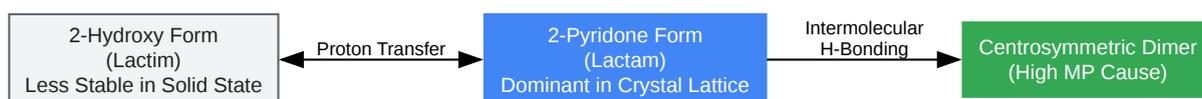
Analyst Note: The addition of the phenyl ring at the 5-position typically increases the melting point relative to the parent pyridine due to enhanced intermolecular Van der Waals forces and

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stacking, unless steric strain disrupts the crystal lattice.[1]

Visualizing the Tautomeric Equilibrium

The melting point is heavily influenced by the hydrogen-bonding network, which is dictated by the tautomeric form.[1]



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Figure 1: Tautomeric equilibrium shifting toward the 2-pyridone form, which forms stable dimers leading to high melting points.[1]

Experimental Protocol: Establishing the Reference

Since a literature value is not absolute, you must validate your batch.[1]

Phase A: Purification (Crucial Pre-requisite)

Impurities (unreacted phenyl-precursors) will depress the MP significantly.[1]

- Solvent: Recrystallize from Acetic Acid/Water (1:1) or Ethanol.[1]
- Process: Dissolve at reflux, hot filter to remove insolubles, cool slowly to 4°C.
- Drying: Vacuum dry at 60°C for 24 hours (remove solvates).

Phase B: Melting Point Determination Workflow

Equipment: Capillary Melting Point Apparatus (e.g., Buchi, Stuart) or DSC.[1] Heating Rate: 10°C/min to 200°C, then 1°C/min to endpoint.

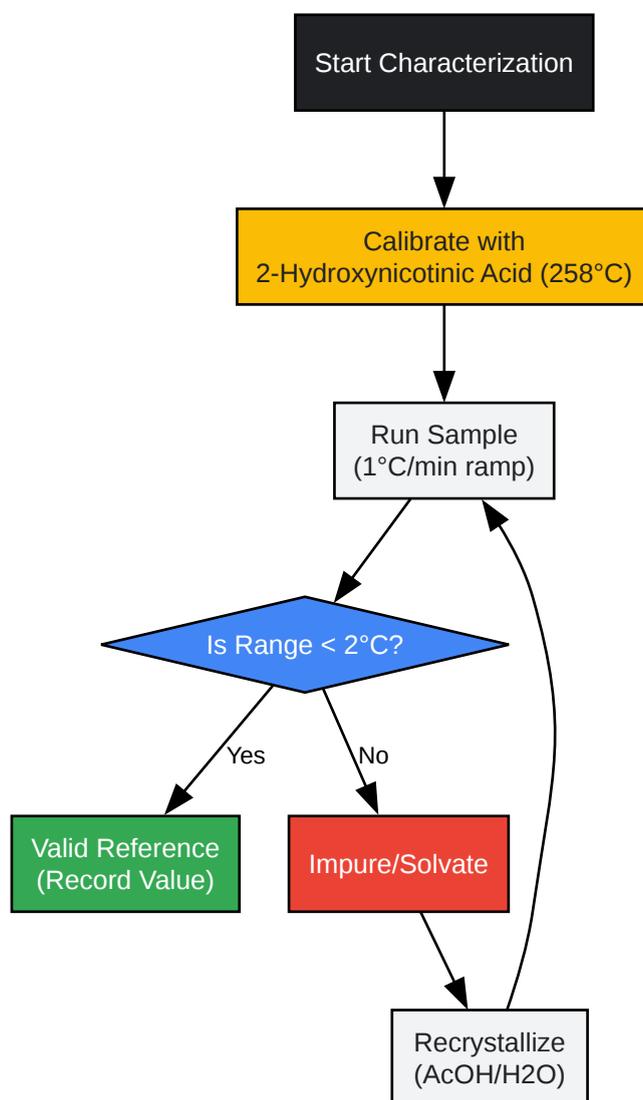
Step-by-Step Validation:

- System Calibration: Run Benzoic Acid (MP 122°C) and 2-Hydroxynicotinic Acid (MP 258°C) standards. Ensure accuracy within $\pm 0.5^\circ\text{C}$.
- Sample Prep: Grind the dried **2-Hydroxy-5-phenylisonicotinic acid** into a fine powder. Pack capillary to 3mm height.[1]
- Observation:
 - Onset: Record the temperature of the first liquid droplet.[1]
 - Meniscus: Record when the solid mass collapses.[1]
 - Clear Point: Record when the sample is fully transparent.[1]
 - Decomposition: Watch for gas evolution or darkening (browning).[1]

Acceptance Criteria:

- Range: The melting range (Onset to Clear Point) must be $< 2.0^\circ\text{C}$.
- Comparison: If the MP is $< 240^\circ\text{C}$, the product is likely impure or wet.[1]

Decision Logic for Characterization



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Figure 2: Logic flow for validating the melting point of the synthesized intermediate.

References

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